1-(2,5-Dimethylphenyl)ethane-1,2-diamine
Description
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Structure
3D Structure
Properties
CAS No. |
69810-84-0 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3 |
InChI Key |
IAGOZPYHBADOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CN)N |
Origin of Product |
United States |
Significance of Chiral Vicinal Diamines in Contemporary Organic Chemistry
Chiral vicinal diamines, or 1,2-diamines, are a cornerstone of modern organic chemistry due to their widespread utility as chiral ligands, auxiliaries, and organocatalysts. rsc.orgprinceton.edu Their importance stems from the C₂-symmetric or non-symmetric chiral environment they can create around a metal center or as independent catalysts, which is crucial for inducing stereoselectivity in chemical reactions. nih.gov This ability to control the three-dimensional arrangement of atoms in a product molecule is paramount in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a specific stereoisomer is often responsible for the desired biological activity. rsc.org
The development of synthetic methods to access enantiomerically pure vicinal diamines has been a significant area of research. rsc.orgorganic-chemistry.org These methods include the ring-opening of aziridines, diamination of olefins, and various coupling reactions. rsc.orgorganic-chemistry.org Once synthesized, these diamines are frequently incorporated into catalysts for a wide array of transformations, including asymmetric hydrogenation, allylic alkylation, and cyclopropanation. princeton.edunih.gov The robustness and tunability of the diamine scaffold allow chemists to systematically modify its steric and electronic properties to optimize catalyst performance for a specific reaction, making them an indispensable tool in the chemist's arsenal. nih.gov
Overview of Aryl Substituted Ethane 1,2 Diamine Structures and Their Stereochemical Implications
Aryl-substituted ethane-1,2-diamines, such as the well-known 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN), represent a critical subclass of chiral diamines. The aryl substituents play a vital role in defining the stereochemical environment of the molecule. Their steric bulk and electronic properties influence the conformational preferences of the diamine backbone and how it coordinates to a metal center. This, in turn, dictates the facial selectivity of a substrate's approach to the catalytic site, thereby controlling the stereochemical outcome of the reaction. nih.gov
The compound 1-(2,5-Dimethylphenyl)ethane-1,2-diamine belongs to this family, possessing a single asymmetrically substituted phenyl ring attached to one of the chiral carbons of the ethane-1,2-diamine core. The structure introduces two stereogenic centers, leading to the possibility of (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) stereoisomers. The specific placement of the methyl groups at the 2- and 5-positions of the phenyl ring creates a distinct steric profile compared to other analogues like 1-(2,6-dimethylphenyl)ethane-1,2-diamine (B13038068) or N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diamine. bldpharm.comnih.gov This unique substitution pattern is expected to have significant consequences for its application in asymmetric catalysis, potentially offering different levels of enantioselectivity or even opposite enantiomeric induction compared to other aryl-substituted diamines.
Table 1: Properties of this compound and Related Precursors
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C₁₀H₁₆N₂ | 164.25 | Not Available |
| 1-(2,5-Dimethylphenyl)ethanone | C₁₀H₁₂O | 148.20 | 2142-73-6 |
This table contains data for the target compound and its logical synthetic precursors.
Fundamental Academic Research Trajectories for 1 2,5 Dimethylphenyl Ethane 1,2 Diamine
Stereoselective and Enantioselective Synthesis Routes to this compound
The creation of specific stereoisomers of this compound is crucial for its application in asymmetric synthesis and as a component of chiral drugs. Methodologies to achieve this include asymmetric reductive amination, the use of chiral auxiliaries, diastereoselective approaches, and enzymatic transformations.
Asymmetric Reductive Amination Strategies to Access this compound
Asymmetric reductive amination offers a direct route to chiral amines from prochiral ketones. This strategy typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced stereoselectively. For the synthesis of this compound, a potential pathway begins with the precursor 1-(2,5-dimethylphenyl)ethanone.
One conceptual approach involves the reaction of 1-(2,5-dimethylphenyl)ethanone with ammonia (B1221849) or a protected amine source to form an intermediate imine. The in-situ reduction of this imine using a chiral catalyst and a reducing agent, such as H₂ gas or a hydride source, can induce enantioselectivity. The choice of catalyst is critical and often involves transition metals like rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands.
A plausible reaction scheme is the hydrogenation of the N-unsubstituted ketimine derived from 1-(2,5-dimethylphenyl)ethanone. The subsequent amination of the resulting chiral amine at the alpha-position would yield the final diamine. Alternatively, direct amination of a suitable enolate precursor derived from the starting ketone could be envisioned.
| Catalyst System | Reducing Agent | Potential Outcome |
| [Rh(COD)Cl]₂ / (R)-BINAP | H₂ (50 atm) | Enantiomerically enriched 1-(2,5-dimethylphenyl)ethanamine |
| Ir-complex / Chiral Diamine Ligand | HCOOH/Et₃N | High enantioselectivity in the reduction of related imines |
| RuCl₂(R-BINAP)(dmf)n | H₂ | Effective for asymmetric hydrogenation of ketones |
This table presents hypothetical catalyst systems for the asymmetric reduction step based on established methods for similar substrates.
Chiral Auxiliary-Mediated Approaches in this compound Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. acs.org For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming step.
A common strategy involves the condensation of the starting ketone, 1-(2,5-dimethylphenyl)ethanone, with a chiral amine to form a chiral imine or enamine. Subsequent nucleophilic addition to the C=N bond or to the carbonyl group, followed by reduction, proceeds with diastereoselectivity controlled by the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched diamine.
For instance, a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, could be condensed with 1-(2,5-dimethylphenyl)ethanone to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by removal of the sulfinyl group, would provide the chiral primary amine. Further functionalization would be required to introduce the second amino group.
| Chiral Auxiliary | Key Intermediate | Potential Diastereoselectivity |
| (R)-tert-Butanesulfinamide | N-sulfinyl imine | High dr in reduction |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | SAMP hydrazone | High dr in alkylation |
| Pseudoephenamine | Chiral amide | High diastereoselectivity in alkylation reactions. rsc.org |
This table illustrates potential chiral auxiliaries and their application in the synthesis of chiral amines, which are precursors to the target diamine.
Diastereoselective Synthesis Utilizing Chiral Precursors for this compound
This approach relies on the use of a starting material that is already chiral. The inherent chirality of the precursor directs the stereochemical outcome of subsequent reactions. For the synthesis of this compound, a potential chiral precursor could be a chiral α-hydroxy ketone or a chiral α-amino ketone derived from the 2,5-dimethylphenyl moiety.
For example, the asymmetric reduction of 1-(2,5-dimethylphenyl)ethanone can yield a chiral alcohol, (R)- or (S)-1-(2,5-dimethylphenyl)ethanol. This alcohol can then be converted to a leaving group, followed by nucleophilic substitution with an amine or azide, and subsequent reduction to introduce the second amino group with controlled stereochemistry. The stereochemistry of the final product would be dependent on the stereochemistry of the starting alcohol and the reaction mechanism (e.g., SN2 inversion).
Another strategy involves the use of chiral building blocks that already contain one of the amine functionalities. For instance, coupling a chiral amine with a suitable electrophile derived from the 2,5-dimethylacetophenone core could establish the desired stereocenters.
Enzymatic or Chemoenzymatic Transformations Towards this compound Scaffolds
Enzymes are highly selective catalysts that can be employed for the synthesis of chiral compounds under mild conditions. For the synthesis of this compound, enzymatic or chemoenzymatic methods could be applied at various stages.
One potential chemoenzymatic route involves the enzymatic kinetic resolution of a racemic precursor. For example, a racemic mixture of 1-(2,5-dimethylphenyl)ethanol (B1583329) could be acylated using a lipase, which would selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically pure alcohol. This alcohol could then be chemically converted to the diamine.
Alternatively, a transaminase enzyme could be used for the asymmetric amination of 1-(2,5-dimethylphenyl)ethanone to produce a chiral amine. mdpi.com This method often requires an amine donor and can proceed with high enantioselectivity. Subsequent chemical steps would be needed to introduce the second amino group. The desymmetrization of a prochiral meso-diamine is another powerful enzymatic strategy, although this would require the synthesis of a suitable meso-precursor. oup.com
| Enzyme Class | Transformation | Substrate |
| Lipase | Kinetic resolution via acylation | Racemic 1-(2,5-dimethylphenyl)ethanol |
| Transaminase | Asymmetric reductive amination | 1-(2,5-dimethylphenyl)ethanone |
| Dehydrogenase | Asymmetric reduction | 1-(2,5-dimethylphenyl)ethanone |
This table provides examples of enzyme classes and their potential applications in the synthesis of chiral precursors for the target diamine.
Functional Group Interconversions and Aromatic Substitutions Leading to this compound
Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. nih.govrsc.orgorganic-chemistry.org In the context of synthesizing this compound, several such transformations are key.
A common route from the precursor ketone, 1-(2,5-dimethylphenyl)ethanone nist.govresearchgate.net, involves its conversion to an oxime by reaction with hydroxylamine. youtube.com The resulting oxime can then be reduced to the corresponding primary amine. The reduction of the oxime can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Subsequent steps would be required to install the second amino group.
Alternatively, the ketone can undergo a Strecker synthesis, where it reacts with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed and further manipulated to yield the diamine.
Aromatic substitution reactions are generally not the primary method for introducing the ethane-1,2-diamine moiety directly onto the 2,5-dimethylphenyl ring in a single step. However, functional groups already present on the aromatic ring could be modified. For instance, if a suitable precursor with a different substituent pattern were available, aromatic substitution could be used to introduce the methyl groups at the desired positions prior to the construction of the diamine side chain.
Optimization of Reaction Conditions and Isolation Procedures for this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.
For instance, in a reductive amination reaction, the pH of the medium can significantly influence the equilibrium between the ketone, amine, and imine intermediate. The choice of reducing agent is also crucial; some, like sodium cyanoborohydride, are selective for the iminium ion over the ketone.
The isolation and purification of the final diamine product would likely involve standard laboratory techniques. An initial workup procedure might include extraction to separate the product from the reaction mixture. Purification could then be achieved through techniques such as column chromatography on silica (B1680970) gel or alumina. For chiral separations, chiral high-performance liquid chromatography (HPLC) or the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization, could be employed. nih.gov The purity and identity of the final product would be confirmed using analytical methods like NMR spectroscopy, mass spectrometry, and elemental analysis.
| Parameter | Influence on Reaction | Typical Considerations |
| Solvent | Affects solubility, reactivity, and stereoselectivity | Aprotic solvents like THF or DCM for organometallic reactions; protic solvents for some reductions. |
| Temperature | Influences reaction rate and selectivity | Low temperatures often favor higher stereoselectivity. |
| Catalyst Loading | Affects reaction rate and cost-effectiveness | Optimization to use the minimum amount of catalyst for efficient conversion. |
| Purification Method | Determines final purity | Column chromatography for achiral purification; chiral HPLC or diastereomeric salt formation for enantiomeric separation. |
This table outlines key parameters that would require optimization for the synthesis of this compound.
Spectroscopic Analysis for Configuration and Conformation of this compound
Spectroscopic techniques are indispensable tools for probing the structural nuances of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, spatial arrangement, and chiral properties can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the constitution and relative stereochemistry of molecules. For this compound, which possesses two stereocenters, NMR is crucial for differentiating between its diastereomers.
Enantiomers, being mirror images, are indistinguishable in a standard achiral NMR solvent as they have identical chemical environments. However, diastereomers have distinct spatial arrangements and, therefore, exhibit different NMR spectra. In a mixture of diastereomers of this compound, one would expect to see two distinct sets of signals, with unique chemical shifts and coupling constants for the protons and carbons of each diastereomer.
A key feature in the ¹H NMR spectrum is the diastereotopicity of the two protons on the methylene (B1212753) (-CH₂) group. Due to the presence of an adjacent chiral center, these two protons are in chemically non-equivalent environments and will thus have different chemical shifts, typically appearing as a pair of doublets (an AB quartet) after coupling to the single proton on the benzylic chiral carbon.
To distinguish between enantiomers, a chiral derivatizing agent (CDA) can be used. Reacting a racemic mixture of the diamine with an enantiomerically pure CDA, such as Mosher's acid or a chiral isocyanate, results in the formation of two diastereomeric products. These diastereomers will have distinct NMR spectra, allowing for their quantification and, consequently, the determination of the enantiomeric excess of the original sample researchgate.net.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on analogous structures. Actual values may vary.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| Aromatic (Ar-H) | 6.9 - 7.2 | Multiplet | Three distinct signals expected for the aromatic protons. | |
| Benzylic (Ar-CH) | ~4.0 - 4.2 | Triplet or dd | ~6-8 Hz | Coupled to the two diastereotopic methylene protons. |
| Methylene (CH₂) | ~2.8 - 3.2 | AB quartet (2 x dd) | ~6-8 Hz (vicinal), ~12-14 Hz (geminal) | Protons are diastereotopic and will show distinct signals. |
| Methyl (Ar-CH₃) | ~2.2 - 2.4 | 2 x Singlet | Two separate singlets for the two non-equivalent methyl groups. | |
| Amine (NH₂) | 1.5 - 3.0 | Broad singlet | Chemical shift is variable and depends on solvent and concentration. |
For this compound, key vibrational bands can be assigned to specific functional groups. The N-H stretching vibrations of the primary and secondary amine groups are particularly informative, typically appearing as medium-to-weak bands in the 3300-3500 cm⁻¹ region in the IR spectrum researchgate.net. The C-H stretching vibrations of the aromatic ring and the aliphatic ethane (B1197151) backbone appear just above and below 3000 cm⁻¹, respectively. The bending vibrations of the amine (N-H bend) are expected around 1600 cm⁻¹, while aromatic C=C stretching absorptions occur in the 1450-1600 cm⁻¹ range.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Based on data from ethylenediamine (B42938) and related aromatic amines. researchgate.netacs.orgspectrabase.comchemicalbook.com
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |
| N-H Bend | 1590 - 1650 | 1590 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium |
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. It is an inherently chiroptical technique and is exceptionally sensitive to the stereochemistry of a molecule acs.org.
The methodology for determining enantiomeric excess (ee) typically involves:
Derivatization or Complexation: The chiral diamine is allowed to react or form a complex in situ with a CD-active or CD-inducible sensor molecule (e.g., a copper or iron complex) acs.orgnih.gov.
Spectral Measurement: The CD spectrum of the resulting diastereomeric complex is measured. The two enantiomers of the diamine will form diastereomeric complexes with a chiral sensor (or enantiomeric complexes with an achiral sensor), which produce mirror-image or distinctly different CD spectra.
Calibration: A calibration curve is constructed by measuring the CD intensity at a specific wavelength for samples of known enantiomeric excess.
Quantification: The CD intensity of an unknown sample is measured, and its enantiomeric excess is determined by interpolation from the calibration curve. This method is rapid and amenable to high-throughput screening nih.govnih.gov.
X-ray Crystallographic Analysis of this compound and its Chiral Salts
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles.
Obtaining a single crystal of the free diamine suitable for X-ray diffraction can be challenging. A common and highly effective strategy is to form a salt with a chiral resolving agent of known absolute configuration, such as (+)-mandelic acid or tartaric acid acs.org. This reaction creates a pair of diastereomeric salts, which have different physical properties, including solubility. Fractional crystallization can then be used to isolate one of the diastereomeric salts.
The crystal structure of this salt will unambiguously reveal the relative configuration of all stereocenters. Since the absolute configuration of the chiral acid is known, the absolute configuration of the this compound enantiomer present in the crystal can be definitively assigned acs.orgnih.gov. The analysis also reveals detailed information about the solid-state conformation of the molecule and the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) groups and the carboxylate of the resolving agent, which stabilize the crystal lattice caltech.edu.
Conformational Dynamics of this compound in Various States
The biological and chemical activity of this compound is governed not only by its static structure but also by its conformational flexibility. The molecule can adopt various spatial arrangements through rotation around its single bonds.
The primary conformational considerations are:
Rotation about the C-C bond: The ethylenediamine backbone can exist in different staggered conformations. The anti conformation (dihedral angle of ~180°) and the gauche conformation (dihedral angle of ~60°) are the low-energy forms. In many vicinal diamines, the gauche conformation is stabilized by an intramolecular hydrogen bond between the two amine groups mdpi.combeilstein-journals.org.
Rotation about the C-N bonds: Rotation around the C-N bonds will influence the orientation of the lone pairs and the amine protons.
Rotation about the C-Aryl bond: The bulky 2,5-dimethylphenyl group will have a preferred orientation to minimize steric hindrance with the rest of the molecule. Computational studies and solution-state NMR experiments (like NOESY) can provide insight into these preferences rsc.orguni-tuebingen.de. In general, bulky substituents on a flexible chain tend to adopt equatorial-like positions to reduce unfavorable 1,3-diaxial-type interactions mdpi.com.
The conformational landscape can be explored computationally using methods like Density Functional Theory (DFT) to calculate the relative energies of different conformers and the energy barriers for their interconversion mdpi.com. These theoretical findings can be corroborated experimentally by variable-temperature NMR studies.
Stereochemical Stability and Racemization Pathways of this compound
The stereochemical stability of this compound refers to its resistance to racemization, the process by which an enantiomerically enriched sample converts into a 1:1 mixture of both enantiomers. The key to its stability lies in the energy barrier to inverting the configuration at its stereocenters.
The C2 stereocenter (the -CH₂-NH₂ carbon) is configurationally stable under normal conditions. The primary focus for potential racemization is the C1 stereocenter, which is a benzylic position. The C-H bond at this position is activated by the adjacent phenyl ring. Racemization requires the temporary removal of this proton's stereochemical information, which can occur through several pathways:
Formation of a Planar Intermediate: Under acidic or basic conditions, the molecule could potentially form a planar, achiral intermediate like an imine or enamine, which upon reconversion would lead to a loss of stereochemical information researchgate.net. For instance, acid catalysis could facilitate the elimination of the C2-amine to form an iminium ion, which could equilibrate.
Radical Abstraction: The benzylic C-H bond is susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical researchgate.netnih.gov. This radical intermediate is planar (or rapidly inverting), and subsequent re-abstraction of a hydrogen atom can occur from either face, leading to racemization rsc.org. This process can be facilitated by radical initiators or certain transition metals whiterose.ac.ukacs.org. The stability of the benzylic radical significantly lowers the activation energy for this pathway compared to a non-benzylic amine leah4sci.com.
Sₙ1-type Mechanism: Under strongly activating conditions (e.g., with a strong Lewis acid), the C1-N bond could dissociate to form a resonance-stabilized benzylic carbocation. This planar cation would then be attacked by an amine nucleophile from either side, resulting in a racemic product beilstein-journals.orgchinesechemsoc.org.
The likelihood of these pathways depends on the specific conditions (pH, temperature, presence of catalysts or initiators). Under typical physiological or ambient conditions, the compound is expected to be configurationally stable.
Coordination Chemistry of 1 2,5 Dimethylphenyl Ethane 1,2 Diamine As a Chiral Ligand
Design Principles for 1-(2,5-Dimethylphenyl)ethane-1,2-diamine-Based Chiral Ligand Systems
The design of effective chiral ligands for asymmetric catalysis hinges on several key principles which are exemplified by the structure of this compound. Chiral vicinal diamines are of significant interest as they are integral components of many chiral catalysts and pharmaceuticals. The core structure, an ethane-1,2-diamine backbone, provides a robust bidentate chelate framework.
Key design features of this ligand include:
Chirality: The stereogenic center at the carbon atom bearing the 2,5-dimethylphenyl group is the primary source of chirality. This allows for the creation of a chiral environment around a coordinated metal center, which is essential for enantioselective transformations.
Steric Influence: The 2,5-dimethylphenyl substituent introduces significant steric bulk. The ortho-methyl group, in particular, is positioned to exert considerable steric influence near the metal coordination sphere. This steric hindrance can control the trajectory of incoming substrates, thereby influencing the stereochemical outcome of a catalytic reaction.
Chelation: As a bidentate N,N'-donor ligand, it forms a stable five-membered chelate ring upon coordination to a metal ion. This "chelate effect" significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate amine ligands. libretexts.orgfiveable.me The stability of five-membered rings formed by ligands like ethylenediamine (B42938) is a well-established principle contributing to complex stability. stackexchange.com
Electronic Tuning: The two methyl groups on the phenyl ring are weakly electron-donating. These substituents can subtly modulate the electron density on the nitrogen donor atoms, which in turn influences the electronic properties and reactivity of the metal center.
The combination of a defined stereocenter, significant steric bulk, and the stable chelate-forming backbone makes this compound a promising scaffold for chiral ligand systems.
Synthesis and Characterization of Metal-1-(2,5-Dimethylphenyl)ethane-1,2-diamine Complexes
The synthesis of metal complexes with this ligand would be expected to follow standard procedures for forming complexes with bidentate diamine ligands. Typically, this involves reacting a metal salt precursor with the diamine ligand in a suitable solvent.
Ethane-1,2-diamine and its derivatives are well-known to form stable coordination compounds with a wide array of transition metals. atamanchemicals.com The two nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to the metal center. atamanchemicals.com It is anticipated that this compound would readily form complexes with the specified transition metals.
For instance, reactions with metal dichlorides (MCl₂) could yield complexes with general formulas such as [M(diamine)₂]Cl₂ or [M(diamine)Cl₂], depending on the metal's preferred coordination number and the reaction stoichiometry. Half-sandwich complexes of ruthenium, rhodium, and iridium could also be synthesized, similar to those prepared with other ethane-1,2-diamine derivatives. lu.se
Table 1: Postulated Transition Metal Complexes with this compound
| Metal Ion | Example Postulated Complex Formula | Likely Coordination Number | Common Geometry |
|---|---|---|---|
| Ru(II) | [Ru(diamine)₂(Cl)₂] | 6 | Octahedral |
| Rh(III) | [Rh(diamine)₂(Cl)₂]Cl | 6 | Octahedral |
| Ir(III) | [Ir(diamine)₂(Cl)₂]Cl | 6 | Octahedral |
| Cu(II) | [Cu(diamine)₂]Cl₂ | 4 or 6 | Square Planar or Distorted Octahedral |
| Pd(II) | [Pd(diamine)Cl₂] | 4 | Square Planar |
| Pt(II) | [Pt(diamine)Cl₂] | 4 | Square Planar |
| Zn(II) | [Zn(diamine)₂]Cl₂ | 4 or 6 | Tetrahedral or Octahedral |
| Ni(II) | [Ni(diamine)₂]Cl₂ | 6 | Octahedral |
Note: "diamine" refers to this compound. The formulas represent plausible stoichiometries.
Characterization of these complexes would involve a suite of spectroscopic and analytical techniques, including ¹H and ¹³C NMR spectroscopy, FT-IR spectroscopy, mass spectrometry, and elemental analysis.
Single-crystal X-ray diffraction would be the definitive method for elucidating the solid-state structures of these complexes. Based on known coordination chemistry of related ligands, several structural features can be predicted:
Coordination Geometries: Metals like Pd(II) and Pt(II) are expected to form four-coordinate, square-planar complexes. nih.gov In contrast, Ru(II), Rh(III), Ir(III), and Ni(II) would likely adopt six-coordinate, octahedral geometries. nih.govmocedes.org Cu(II) complexes may be square planar or adopt a distorted octahedral geometry due to the Jahn-Teller effect, while Zn(II) could be either tetrahedral or octahedral. nih.gov
Chelate Ring Conformation: The five-membered M-N-C-C-N chelate ring is expected to adopt a gauche (puckered) conformation to minimize steric strain. This is a common feature in metal-ethylenediamine complexes.
Chirality at the Metal Center: In octahedral complexes of the type [M(diamine)₃]ⁿ⁺ or cis-[M(diamine)₂(X)₂]ⁿ⁺, the coordination of the chiral diamine ligand will induce chirality at the metal center. This results in the formation of diastereomers (e.g., Δ and Λ isomers), which could potentially be separated and characterized. The bulky 2,5-dimethylphenyl group would likely direct the stereochemical arrangement of the ligands around the metal ion.
Electronic and Steric Modulations within Metal-1-(2,5-Dimethylphenyl)ethane-1,2-diamine Complexes
The electronic and steric properties of a ligand are crucial as they dictate the final structure and reactivity of the metal complex. nih.gov
Steric Effects: The most significant feature of the this compound ligand is the steric bulk imparted by the dimethyl-substituted phenyl ring. mdpi.com The methyl group at the ortho- (2-) position is particularly impactful, as it is held in close proximity to the metal's coordination sphere. This steric crowding can:
Influence the bite angle of the chelating ligand.
Restrict the approach of other ligands or substrates to the metal center.
Favor specific coordination geometries or isomers to minimize steric repulsion.
Potentially create a "chiral pocket" around the active site, enhancing enantioselectivity in catalysis.
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating through induction and hyperconjugation. This effect, while modest, increases the electron density on the phenyl ring and, subsequently, on the nitrogen donor atoms of the diamine. This enhanced donor strength can lead to stronger metal-ligand bonds and can modify the redox potential and reactivity of the metal center. chemrxiv.org
Stability and Reactivity Profiles of Coordination Compounds Derived from this compound
The stability and reactivity of coordination compounds are governed by both thermodynamic and kinetic factors.
Thermodynamic Stability (The Chelate Effect): As a bidentate ligand, this compound forms a chelate ring with the metal ion. The formation of such a ring is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. libretexts.orgfiveable.me This results in significantly higher thermodynamic stability for the resulting complexes. quora.com The stability of a chelate is influenced by the size of the ring, with five- and six-membered rings being the most stable. stackexchange.comquora.com
Kinetic Stability: The bulky 2,5-dimethylphenyl group is expected to provide kinetic stabilization. By sterically shielding the metal center, the ligand can slow down ligand dissociation or substitution reactions, making the complex more inert.
Reactivity: The reactivity of the metal center is modulated by the ligand's steric and electronic properties. The steric bulk can control substrate access, leading to selective reactivity. The electronic influence of the ligand can tune the metal's Lewis acidity and redox properties, affecting its catalytic activity. For example, a more electron-donating ligand can make a metal center more susceptible to oxidative addition, a key step in many catalytic cycles.
Table 2: Summary of Expected Stability and Reactivity Features
| Property | Governing Principle | Expected Outcome for Complexes |
|---|---|---|
| Thermodynamic Stability | Chelate Effect | High stability due to formation of a 5-membered chelate ring. |
| Kinetic Stability | Steric Hindrance | Increased inertness due to the bulky 2,5-dimethylphenyl group shielding the metal center. |
| Reactivity Control | Steric and Electronic Effects | Substrate selectivity influenced by the chiral pocket; metal's catalytic activity tuned by the ligand's electron-donating nature. |
Application of 1 2,5 Dimethylphenyl Ethane 1,2 Diamine in Asymmetric Catalysis
Enantioselective Hydrogenation Catalyzed by 1-(2,5-Dimethylphenyl)ethane-1,2-diamine Metal Complexes
Chiral diamines are frequently employed as ligands in metal complexes, particularly with ruthenium, for the enantioselective hydrogenation of ketones and other unsaturated compounds. These reactions are of significant industrial importance for the synthesis of chiral alcohols.
Substrate Scope and Efficiency in Asymmetric Hydrogenation
A comprehensive search of scientific literature and chemical databases did not yield specific data tables or detailed reports on the substrate scope and efficiency for the asymmetric hydrogenation of prochiral ketones or alkenes using catalysts derived from this compound. Consequently, information regarding the conversion rates, enantiomeric excesses (ee%), and turnover numbers for specific substrates with this ligand is not available.
Ligand Architecture and Its Impact on Enantioselectivity and Diastereoselectivity
The architecture of a chiral ligand, including the steric and electronic properties of its substituents, is paramount in determining the stereochemical outcome of a catalytic reaction. The 2,5-dimethylphenyl group in the specified diamine would be expected to influence the catalyst's chiral pocket. However, no studies were found that specifically analyze the impact of this substitution pattern on the enantioselectivity and diastereoselectivity of hydrogenation reactions.
Asymmetric Transfer Hydrogenation Mediated by this compound-Based Catalysts
Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) or formic acid as the hydrogen source. Chiral diamine complexes of rhodium and ruthenium are well-known to be effective catalysts in these transformations. Despite the general utility of related ligands, specific research detailing the use of this compound in this capacity, including catalyst performance and substrate examples, could not be located.
Chiral Lewis Acid Catalysis Utilizing this compound Derivatives
Derivatives of chiral diamines can be used to form chiral Lewis acid catalysts, which are instrumental in a variety of enantioselective transformations. These catalysts can activate substrates towards nucleophilic attack in a stereocontrolled manner. No literature was identified that describes the synthesis or application of chiral Lewis acids derived from this compound for any catalytic process.
Applications in Asymmetric C-C Bond Forming Reactions (e.g., Aldol, Mannich, Michael, Heck, Suzuki, Sonogashira)
Chiral ligands are crucial for achieving high enantioselectivity in a wide array of carbon-carbon bond-forming reactions, which are fundamental in synthetic organic chemistry. These reactions are essential for building molecular complexity. A thorough search did not uncover any published work demonstrating the application of this compound as a ligand in metal-catalyzed asymmetric aldol, Mannich, Michael, Heck, Suzuki, or Sonogashira reactions. As a result, there are no data tables or research findings to report for this section.
Role of this compound in Organocatalysis and Cooperative Catalysis
In addition to their role in metal catalysis, chiral diamines and their derivatives can function as organocatalysts or participate in cooperative catalytic systems. These approaches offer complementary reactivity to metal-based catalysts. However, the investigation into the potential role of this compound in organocatalysis or cooperative catalysis has not been reported in the available scientific literature.
Mechanistic Investigations of Reactions Involving 1 2,5 Dimethylphenyl Ethane 1,2 Diamine Catalysts
Elucidation of Catalytic Cycles and Intermediates in 1-(2,5-Dimethylphenyl)ethane-1,2-diamine-Mediated Transformations
The catalytic cycle for the asymmetric transfer hydrogenation of ketones using ruthenium complexes of this compound is a well-studied process, often proceeding via a metal-ligand bifunctional mechanism. This mechanism is characterized by the cooperative action of the metal center and the amine functionality of the diamine ligand.
The catalytic cycle typically initiates with a ruthenium precursor, such as [RuCl2(diphosphine)]2, which reacts with the chiral diamine, this compound, to form a precatalyst. In the presence of a base and a hydrogen source (e.g., isopropanol (B130326) or formic acid), this precatalyst is converted into the active catalytic species.
A key intermediate in these transformations is the 18-electron ruthenium hydride complex, [RuH(diphosphine)(diamine)]+. nih.gov This species and its solvated forms have been identified through spectroscopic techniques like ESI-TOF-MS and NMR spectroscopy. nih.gov The cycle can be broadly described by the following steps:
Formation of the Active Catalyst: The precatalyst reacts with the hydrogen source, often facilitated by a base, to generate the active ruthenium hydride species.
Substrate Coordination and Hydrogen Transfer: The prochiral ketone coordinates to the ruthenium center. The core of the catalytic transformation then occurs through a concerted transfer of a hydride from the ruthenium and a proton from the NH2 group of the diamine ligand to the carbonyl carbon and oxygen, respectively. nih.gov This occurs via a six-membered pericyclic transition state. nih.gov
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere of the metal. The catalyst is then regenerated by reaction with the hydrogen source, ready to begin a new cycle.
The NH2 moiety of the this compound ligand plays a crucial and indispensable role in this process, directly participating in the hydrogen transfer step. nih.gov
Transition State Analysis and Stereocontrol Rationalization
The stereochemical outcome of the hydrogenation reaction is determined at the hydrogen transfer step. The high enantioselectivity observed with catalysts derived from this compound is rationalized by the significant energy difference between the two diastereomeric transition states leading to the (R) and (S) products.
Transition state models, often supported by density functional theory (DFT) calculations, reveal that the chair-like six-membered pericyclic transition state is highly organized. The chirality of the diamine ligand, along with the steric bulk of the 2,5-dimethylphenyl group, creates a chiral pocket around the active site. This chiral environment forces the prochiral ketone to adopt a specific orientation to minimize steric clashes.
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, CH-π Interactions) in Stereoselectivity
While steric repulsion is a primary factor in stereocontrol, non-covalent interactions are increasingly recognized as crucial for stabilizing the favored transition state and enhancing enantioselectivity. nih.gov In the context of catalysts bearing the this compound ligand, several non-covalent interactions are at play:
Hydrogen Bonding: The NH moiety of the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the substrate in the transition state. This interaction not only activates the substrate but also helps to rigidly orient it for the subsequent hydrogen transfer.
CH-π Interactions: Weak attractive interactions between the C-H bonds of the substrate and the π-system of the 2,5-dimethylphenyl group of the diamine ligand can contribute to the stability of one transition state over the other. nih.gov These interactions, though individually weak, can have a cumulative effect that significantly influences the energy difference between the diastereomeric transition states.
π-Stacking: In substrates containing aromatic rings, π-stacking interactions between the substrate's aromatic ring and the dimethylphenyl group of the ligand can further influence the orientation of the substrate within the catalytic pocket.
These subtle, non-covalent forces work in concert with the more pronounced steric effects to create a highly effective and selective catalytic system.
Kinetic and Thermodynamic Studies of Reactions Catalyzed by this compound Systems
Kinetic and thermodynamic studies provide quantitative insights into the mechanism of catalysis. For asymmetric transfer hydrogenation reactions catalyzed by ruthenium-1-(2,5-dimethylphenyl)ethane-1,2-diamine systems, several key observations have been made.
The reaction rate is often influenced by the nature and concentration of the base used. Studies on related systems have shown that the hydrogenation rate can initially increase with base concentration, but then decrease at higher concentrations. nih.gov This suggests a dual role for the base, both in the formation of the active catalyst and potentially in deactivating pathways at higher concentrations.
Kinetic isotope effect studies, comparing the rates of reaction with a standard hydrogen source (e.g., (CH3)2CHOH) versus a deuterated one (e.g., (CD3)2CDOD), can reveal the nature of the rate-determining step. In related Ru-diamine-diphosphine systems, a significant kinetic isotope effect is often observed, consistent with the hydrogen transfer step being rate-limiting. nih.gov
Below is a representative data table illustrating the kind of information that can be obtained from kinetic studies of asymmetric transfer hydrogenation.
| Entry | Substrate | Catalyst Loading (mol%) | Base | T (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1 | KOtBu | 25 | 2 | >99 | 98 (R) |
| 2 | 2'-Chloroacetophenone | 1 | KOtBu | 25 | 3 | >99 | 97 (R) |
| 3 | 1-Tetralone | 1 | KOtBu | 25 | 5 | 98 | 96 (S) |
| 4 | Propiophenone | 1 | KOtBu | 25 | 4 | >99 | 95 (R) |
Table 1: Representative Data from Asymmetric Transfer Hydrogenation using a Ru-1-(2,5-Dimethylphenyl)ethane-1,2-diamine-based Catalyst.
This table showcases the high efficiency and enantioselectivity of this catalytic system across a range of substrates.
Computational Chemistry and Theoretical Studies of 1 2,5 Dimethylphenyl Ethane 1,2 Diamine
Quantum Chemical Calculations on the Electronic and Steric Properties of 1-(2,5-Dimethylphenyl)ethane-1,2-diamine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For this compound, these calculations would reveal critical information about its reactivity, stability, and interaction with other chemical species.
Detailed research findings from such studies would typically involve the calculation of various molecular properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Steric properties, arising from the spatial arrangement of atoms, are also elucidated through quantum chemical calculations. The presence of the two methyl groups on the phenyl ring, in addition to the chiral centers in the ethylenediamine (B42938) backbone, creates a specific steric environment. This environment is critical in applications such as asymmetric catalysis, where the steric bulk of the ligand can influence the stereochemical outcome of a reaction.
Illustrative Data Table: Calculated Electronic Properties
| Property | Illustrative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.0 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations.
Density Functional Theory (DFT) Studies of this compound Conformations and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. openaccesspub.org For a flexible molecule like this compound, DFT studies are invaluable for exploring its conformational landscape and determining the relative energies of different spatial arrangements (conformers).
The rotation around the C-C and C-N bonds of the ethylenediamine backbone, as well as the orientation of the 2,5-dimethylphenyl group, gives rise to multiple conformers. DFT calculations can be used to perform a potential energy surface scan by systematically changing key dihedral angles. This process identifies the minimum energy conformers, which are the most stable and thus most likely to be present under experimental conditions. The relative energies of these conformers provide insight into the molecule's flexibility and the energetic barriers to conformational change.
For chiral diamines, the preferred conformation is crucial as it dictates the three-dimensional arrangement of the coordinating nitrogen atoms, which in turn affects how the ligand binds to a metal center.
Illustrative Data Table: Relative Energies of Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| Gauche 1 | 60° | 0.00 | 75 |
| Anti | 180° | 1.50 | 20 |
| Gauche 2 | -60° | 0.15 | 5 |
Note: The values in this table are illustrative examples based on typical findings for similar diamine ligands.
Computational Modeling of this compound-Metal Interactions and Complex Stability
This compound is a bidentate ligand, meaning it can form two bonds to a central metal atom, creating a stable chelate ring. Computational modeling can be used to study the interaction of this ligand with various metal ions to predict the geometry, stability, and electronic properties of the resulting metal complexes.
DFT is a common method for these studies. By modeling the complex, researchers can determine key structural parameters such as bond lengths, bond angles, and coordination geometry. The strength of the metal-ligand bonds can be assessed by calculating the binding energy of the ligand to the metal center. Natural Bond Orbital (NBO) analysis can provide further insight into the nature of the coordination bond, quantifying the extent of charge transfer from the ligand's nitrogen lone pairs to the metal's empty orbitals.
The stability of these complexes in solution is also a critical factor, and computational methods can be used to estimate their stability constants. researchgate.net
Illustrative Data Table: Calculated Properties of a Metal Complex
| Property | [M(this compound)Cl2] |
| Metal-Nitrogen Bond Length (Å) | 2.05 |
| N-M-N Bond Angle (°) | 85.2 |
| Binding Energy (kcal/mol) | -45.0 |
| Charge Transfer (e) | 0.35 (from each N to M) |
Note: This table presents illustrative data for a hypothetical metal complex to demonstrate the outputs of such a computational study.
Predictive Computational Studies of Catalytic Performance and Enantioselectivity in this compound Systems
A primary application of chiral diamine ligands like this compound is in asymmetric catalysis, where they are used to control the stereochemical outcome of a reaction. Computational studies are instrumental in predicting and rationalizing the catalytic performance and enantioselectivity of metal complexes containing these ligands.
By modeling the entire catalytic cycle, researchers can identify the key transition states that determine the reaction rate and the stereoselectivity. The difference in the activation energies of the transition states leading to the two different enantiomeric products (the enantioselectivity-determining step) can be calculated. A larger energy difference corresponds to a higher predicted enantiomeric excess (e.e.).
These predictive studies can guide the design of new catalysts by allowing for the in silico screening of different ligands and reaction conditions, saving significant time and resources in the laboratory.
Illustrative Data Table: Calculated Enantioselectivity
| Transition State | Activation Energy (kcal/mol) | Predicted Product |
| TS-(R) | 15.2 | R-enantiomer |
| TS-(S) | 17.5 | S-enantiomer |
| ΔΔG‡ (TS-(S) - TS-(R)) | 2.3 | |
| Predicted e.e. (%) | 98 | R-enantiomer favored |
Note: The values in this table are illustrative and demonstrate how computational studies can predict the stereochemical outcome of a catalyzed reaction.
Molecular Dynamics Simulations to Investigate Dynamic Behavior of this compound in Solution
While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. iyte.edu.trmdpi.com An MD simulation of this compound in a solvent would provide a detailed picture of its conformational flexibility, solvation, and interactions with its environment.
For a metal complex of this compound, MD simulations can reveal the dynamic stability of the complex, the flexibility of the chelate ring, and how the solvent interacts with the complex. This information is crucial for understanding the behavior of the complex under realistic reaction conditions.
Illustrative Data Table: Results from a Molecular Dynamics Simulation
| Property | Illustrative Value | Significance |
| Root Mean Square Deviation (RMSD) | 1.2 Å | Indicates the stability of the molecule's conformation over time. |
| Radius of Gyration | 4.5 Å | Measures the compactness of the molecule's structure. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | Quantifies the exposure of the molecule to the solvent. |
| Average Number of Hydrogen Bonds (to water) | 4.2 | Describes the extent of solvation. |
Note: This table provides illustrative examples of the types of data that can be extracted from a molecular dynamics simulation.
Emerging Research Directions and Future Prospects for 1 2,5 Dimethylphenyl Ethane 1,2 Diamine
Applications in Photoredox Catalysis and Electrochemistry
Currently, there is no specific research detailing the use of 1-(2,5-dimethylphenyl)ethane-1,2-diamine as a ligand in photoredox or electrochemical reactions. However, the broader class of chiral vicinal diamines is integral to asymmetric photoredox catalysis, often in dual catalysis systems. researchgate.net These diamines can form chiral complexes with transition metals (e.g., copper or iridium), which then act as catalysts to control the stereochemistry of reactions involving radical intermediates generated by a separate photocatalyst. alfa-chemistry.comsigmaaldrich.com
Future Prospects: It is conceivable that this compound could serve as a chiral ligand in such systems. Its structural features—a chiral 1,2-diamine backbone for metal coordination and a sterically defined dimethylphenyl group to influence the chiral environment—make it a candidate for asymmetric reactions. Future research could explore its efficacy in copper- or iridium-catalyzed photoredox reactions, such as enantioselective N-alkylation or the formation of quaternary carbon stereocenters. researchgate.netalfa-chemistry.com The electronic properties of the dimethylphenyl group might offer different solubility or stability profiles compared to more common ligands like 1,2-diphenylethylenediamine.
A hypothetical research direction could involve screening this compound in a dual catalysis system for the asymmetric alkylation of aldehydes, as outlined in the table below, comparing its performance to established ligands.
Table 1: Hypothetical Screening for Asymmetric α-Alkylation
| Entry | Chiral Diamine Ligand | Metal Catalyst | Photocatalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | (1R,2R)-1,2-Diphenylethane-1,2-diamine | Cu(OAc)₂ | Ir(ppy)₃ | (Literature Value) | (Literature Value) |
| 2 | This compound | Cu(OAc)₂ | Ir(ppy)₃ | To be determined | To be determined |
| 3 | (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | Cu(OAc)₂ | Ir(ppy)₃ | (Literature Value) | (Literature Value) |
Integration into Supramolecular Chemistry and Self-Assembly Processes for Chemical Applications
The field of supramolecular chemistry often utilizes molecules capable of forming well-defined, larger structures through non-covalent interactions. Chiral diamines are employed to direct the formation of enantiopure supramolecular assemblies, such as tetrahedral cages or coordination polymers, which can act as nanoreactors or catalysts. cymitquimica.com
Future Prospects: this compound possesses the necessary functional groups (two amines) for coordination-driven self-assembly with metal ions. The dimethylphenyl substituent would play a crucial role in dictating the steric environment and packing of the resulting supramolecular structure. Research could investigate its ability to form discrete, chiral metallacages or extended frameworks. These assemblies could be explored for applications in enantioselective guest binding or as catalysts for reactions within a confined chiral pocket. cymitquimica.combldpharm.com The interplay between the steric bulk of the dimethylphenyl group and the coordination geometry of the chosen metal would be a key area of investigation.
High-Throughput Screening Methodologies for this compound Catalyst Discovery
High-throughput screening (HTS) has become an essential tool for the rapid discovery and optimization of catalysts for chemical reactions. organic-chemistry.org These methods allow for the parallel execution of hundreds or thousands of reactions, varying parameters such as ligands, catalysts, solvents, and substrates. strem.com Analytical techniques like mass spectrometry or optical methods are then used to quickly determine the yield and enantioselectivity of each reaction.
Future Prospects: Given the lack of specific applications for this compound, HTS would be the most efficient method to uncover its potential as a chiral ligand. It could be included in a library of diverse chiral diamine ligands to be screened against a variety of important asymmetric transformations, such as the Buchwald-Hartwig amination, asymmetric hydrogenations, or Diels-Alder reactions. strem.com This approach would rapidly identify any "hits" where this specific ligand provides high yield or enantioselectivity, justifying more focused, in-depth research. The results would quickly establish whether its unique substitution pattern offers any advantages over more conventional ligands.
Sustainable and Green Chemistry Approaches in this compound Research
Green chemistry principles encourage the use of environmentally benign solvents (like water), catalysts made from earth-abundant metals, and processes that are atom-economical. The development of catalysts that are highly efficient and operate under mild conditions is a central goal.
Future Prospects: Future research on this compound should be guided by green chemistry principles. This would involve:
Sustainable Synthesis: Developing a synthetic route to the diamine that avoids hazardous reagents and minimizes waste. The synthesis of vicinal diamines can often be achieved through reductive amination or other modern synthetic methods that are more efficient than classical approaches.
Catalysis in Green Solvents: Investigating the performance of metal complexes of this ligand in aqueous media or other sustainable solvents. Some chiral diamine complexes have shown excellent reactivity and enantioselectivity in water. mdpi.com
Recyclability: Exploring the immobilization of the ligand or its metal complexes on a solid support, allowing for easy recovery and reuse of the catalyst, which is a key aspect of sustainable process development.
Potential in Materials Science and Chiral Recognition Systems Beyond Biological Contexts
Chiral molecules are increasingly important in materials science for the development of chiral polymers, liquid crystals, and functional surfaces. Chiral recognition is the principle behind enantioselective separation technologies, such as chiral chromatography, and the development of sensors.
Future Prospects: this compound could be a valuable building block in materials science.
Chiral Polymers: It could be used as a monomer to synthesize chiral polyamides or polyimides. The rigidity and steric profile of the dimethylphenyl group could impart specific thermal or mechanical properties to the resulting polymers.
Chiral Recognition: The compound could be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). The effectiveness of this CSP in separating racemic mixtures of various compounds could be systematically evaluated. Its specific substitution pattern might offer unique selectivities for certain classes of analytes compared to commercially available Pirkle-type or polysaccharide-based CSPs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
